molecular formula C8H12Cl2N2 B6164673 5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride CAS No. 1932614-56-6

5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride

Cat. No.: B6164673
CAS No.: 1932614-56-6
M. Wt: 207.1
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Description

5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and related disciplines.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 1932614-56-6
  • Molecular Formula : C8H12Cl2N2
  • Molecular Weight : 207.1 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Calcium Channel Antagonism : The compound exhibits properties as a calcium channel antagonist, potentially modulating calcium influx in cells and influencing various signaling pathways.
  • Protein Kinase Inhibition : It has been investigated as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is significant in cancer research due to its role in tumor growth and progression .
  • Ferroportin Inhibition : Recent studies suggest its potential as a ferroportin inhibitor, which could be beneficial in treating iron overload disorders such as thalassemia and hemochromatosis .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties through its inhibition of specific kinases involved in cell proliferation. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines .

Hypoglycemic Effects

The compound has also been studied for its hypoglycemic effects, suggesting that it may play a role in glucose metabolism regulation.

Study on Ferroportin Inhibition

A study highlighted the effectiveness of this compound as a ferroportin inhibitor. The research demonstrated that this compound could effectively reduce iron levels in animal models with induced iron overload. This finding suggests potential therapeutic applications in managing diseases related to iron metabolism disorders .

Anticancer Activity Evaluation

In vitro evaluations have shown that derivatives of the compound exhibit significant activity against various cancer cell lines. For example, analogs were tested for their ability to inhibit cell growth and induce apoptosis in leukemia cell lines . The most potent compounds demonstrated IC50 values in the nanomolar range.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compound Calcium channel antagonist; FGFR1 inhibitorAnticancer; Hypoglycemic
6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride Similar structural propertiesAnticancer
Cycloalkyl-Fused Pyridines Various mechanismsDiverse biological activities

Properties

CAS No.

1932614-56-6

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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